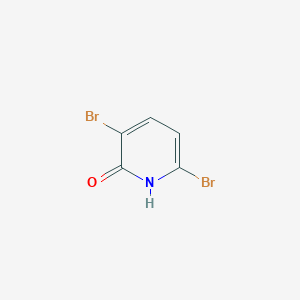

3,6-Dibromo-2-hydroxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Dibromo-2-hydroxypyridine is a brominated derivative of 2-hydroxypyridine. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyridine ring, along with a hydroxyl group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-hydroxypyridine typically involves the bromination of 2-hydroxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents and the reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dibromo-2-hydroxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2-hydroxypyridine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Oxidation: 2-Pyridone or other oxidized derivatives.

Reduction: 2-Hydroxypyridine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

3,6-Dibromo-2-hydroxypyridine has been explored for its potential as an antibacterial and antifungal agent. It serves as an important intermediate in the synthesis of various pharmaceuticals targeting infectious diseases. The compound's structural modifications can enhance its biological activity, making it suitable for developing new therapeutic agents.

Neurological Disorders

Research indicates that derivatives of this compound may play a role in treating neurological disorders. Its ability to modulate biological pathways makes it a candidate for developing drugs aimed at conditions such as neuropathy and inflammation .

Agricultural Chemicals

Fungicides and Herbicides

The compound is utilized in formulating agrochemicals, particularly fungicides and herbicides. Its effectiveness in pest control contributes to enhanced agricultural productivity while minimizing environmental impact .

Material Science

Polymer Development

In material science, this compound is investigated for its potential in creating advanced materials. Its bromine content enhances flame retardancy and thermal stability in polymers and coatings, making it valuable for applications requiring high-performance materials .

Analytical Chemistry

Reagent Applications

The compound is employed as a reagent in various analytical techniques. It aids in the detection and quantification of other chemical substances, improving the accuracy of chemical analyses in complex mixtures .

Data Table: Summary of Applications

| Field | Application | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Key intermediate for drug synthesis targeting infections |

| Neurological disorders | Potential treatment for neuropathy and inflammation | |

| Agricultural Chemicals | Fungicides and herbicides | Effective solutions for pest control |

| Material Science | Polymer development | Enhances flame retardancy and thermal stability |

| Analytical Chemistry | Reagent for detection | Improves accuracy in chemical analyses |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Agricultural Formulations

Research focused on the efficacy of formulations containing this compound as a fungicide showed improved crop yields in controlled trials. The compound's application reduced fungal infections significantly while maintaining environmental safety standards .

Wirkmechanismus

The mechanism of action of 3,6-Dibromo-2-hydroxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-hydroxypyridine: A monobrominated derivative with similar reactivity but different physical and chemical properties.

2,6-Dibromo-3-hydroxypyridine: Another dibrominated derivative with bromine atoms at different positions, leading to distinct reactivity and applications.

Uniqueness

3,6-Dibromo-2-hydroxypyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential applications. Its structure allows for selective functionalization and diverse chemical transformations, making it a versatile compound in organic synthesis.

Biologische Aktivität

3,6-Dibromo-2-hydroxypyridine is a brominated pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. Understanding the biological activity of this compound involves examining its interactions with various biological targets and its effects on cellular systems.

Chemical Structure:

- Molecular Formula: C5H4Br2N1O1

- Molecular Weight: 236.90 g/mol

- IUPAC Name: this compound

The compound features two bromine atoms at positions 3 and 6 on the pyridine ring, along with a hydroxyl group at position 2.

Antimicrobial Activity

Research indicates that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi. In particular:

- Mechanism of Action: The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study: A study demonstrated that 3-bromo derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .

Anticancer Activity

Pyridine derivatives are being explored as potential anticancer agents due to their ability to interact with cellular targets involved in cancer progression.

- Inhibition of Enzymes: Research has identified that hydroxypyridines can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The IC50 values for some related compounds have been reported in the nanomolar range, indicating strong inhibitory potential .

- Cell Line Studies: In vitro studies using cancer cell lines such as A549 (lung cancer) and NCI-H522 have shown cytotoxic effects associated with hydroxypyridine derivatives, leading to cell cycle arrest and apoptosis .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition:

- Cholinesterase Inhibition: Some studies suggest that pyridinic compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property is particularly relevant in the context of developing antidotes for organophosphate poisoning .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various studies involving pyridine derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Hydroxy-4-thiopyridone | NCI-H522 | <5 | Induction of apoptosis |

| 3-Bromo-6-methyl-pyridin-2-ol | A549 | 15 | Cell cycle arrest |

| This compound | Various (hypothetical) | TBD | Potential AChE inhibition |

Eigenschaften

IUPAC Name |

3,6-dibromo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOBDDBEPIQXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.